molecular formula C15H22O2 B14722228 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane CAS No. 6282-32-2

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane

Cat. No.: B14722228
CAS No.: 6282-32-2
M. Wt: 234.33 g/mol
InChI Key: NQIZHZLQPQFNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C₁₅H₂₂O₂ It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-phenyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-ethyl-2-phenyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is unique due to its specific combination of ethyl, phenyl, and propyl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6282-32-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-ethyl-2-phenyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3

InChI Key

NQIZHZLQPQFNRK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C2=CC=CC=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.